molecular formula C15H12Cl2FNOS B2584070 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2034416-97-0

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B2584070
CAS No.: 2034416-97-0
M. Wt: 344.23
InChI Key: AZWYRPXAJHHYNO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound known for its unique chemical structure and diverse reactivity. This compound, with its fused pyridine and thiophene rings, exhibits properties that make it significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone generally involves multi-step organic reactions. A common synthetic route might include:

  • Halogenation: : Introduction of chlorine and fluorine atoms to the respective aromatic rings.

  • Cyclization: : Formation of the fused heterocyclic ring system.

  • Ketonization: : Introduction of the ethanone moiety.

Industrial Production Methods

For large-scale production, continuous flow reactors might be used to ensure high yield and purity. Optimizing reaction conditions such as temperature, solvent choice, and catalyst usage is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Transforming functional groups within the compound to higher oxidation states.

  • Reduction: : Gaining electrons to reduce functional groups.

  • Substitution: : Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromic acid.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogens, nucleophiles like OH-, NH3.

Major Products Formed

The specific products formed will depend on the reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might result in alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a precursor in synthesizing more complex molecules.

Biology

Its unique structure may interact with biological molecules, making it a candidate for biochemical studies.

Medicine

Researchers might explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

Industry

It could be used in material science for developing new materials with specific properties or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to biological effects. The fused ring system can provide rigidity and specific spatial orientation, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5,6-dihydrothieno[2,3-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone

  • 1-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Uniqueness

What sets 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone apart is its specific substitution pattern and the fused heterocyclic ring system, which can lead to distinct physical and chemical properties, as well as unique interactions with molecular targets in biological systems.

There you go! This should give you a comprehensive overview of this intriguing compound. Any more deep dives you need?

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNOS/c16-11-2-1-3-12(18)10(11)7-15(20)19-5-4-13-9(8-19)6-14(17)21-13/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYRPXAJHHYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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